molecular formula C5H11ClFN B2893193 3-(Fluoromethyl)-3-methylazetidine hydrochloride CAS No. 2231676-18-7

3-(Fluoromethyl)-3-methylazetidine hydrochloride

Katalognummer: B2893193
CAS-Nummer: 2231676-18-7
Molekulargewicht: 139.6
InChI-Schlüssel: SFGFTBBQPATBJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Fluoromethyl)-3-methylazetidine hydrochloride (CAS 2231676-18-7) is a fluorinated azetidine derivative that serves as a versatile and valuable building block in medicinal chemistry and pharmaceutical research. Its primary research value lies in its use as a synthetic intermediate for the discovery and development of new therapeutic agents. Compounds featuring the azetidine scaffold, such as this one, are of significant interest in the design of active pharmaceutical ingredients (APIs) . Specifically, research indicates that basic azetidine side chains, similar to the structure of this compound, have been strategically incorporated into novel drug candidates to improve their properties. For instance, such structures have been used in the development of Basic Selective Estrogen Receptor Degraders (B-SERDs) for the potential treatment of endocrine-resistant metastatic breast cancer, with the aim of enhancing brain bioavailability . The incorporation of a fluorine atom is a common strategy in drug design to modulate a molecule's metabolic stability, lipophilicity, and overall pharmacokinetic profile. Researchers can utilize this chemical as a key synthon to introduce a constrained, polar moiety into larger molecules. The molecular formula of the compound is C5H11ClFN, and it has a molecular weight of 139.60 g/mol . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

3-(fluoromethyl)-3-methylazetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c1-5(2-6)3-7-4-5;/h7H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGFTBBQPATBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2231676-18-7
Record name 3-(fluoromethyl)-3-methylazetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthesis via Alkylation and Cyclization

Ring Formation Using tert-Butyl Carboxylate Intermediates

Azetidine rings are constructed via Michael addition and cyclization. For example, ethyl 3-((2-(benzyloxy)ethyl)amino)-2-(fluoromethyl)propanoate undergoes deprotonation with tert-butylmagnesium chloride in tetrahydrofuran (THF), forming the azetidine core at 60–65°C. Cyclization yields are enhanced by using DABCO (1,4-diazabicyclo[2.2.2]octane) to suppress chloromethyl byproducts during purification.

Table 1: Cyclization Reaction Conditions
Starting Material Reagent Temperature (°C) Yield (%) Byproduct Control Method
Ethyl 3-((2-(BzO)ethyl)amino)-2-(fluoromethyl)propanoate tert-BuMgCl (1.2 eq) 60–65 78 DABCO-assisted extraction
tert-Butyl 3-(chloromethyl)azetidine-1-carboxylate NaBH₄ (1.2 eq) 60–65 85 Aqueous phase partitioning

Fluorination of Mesylate or Tosylate Precursors

Nucleophilic Fluorination Strategies

Fluorine introduction occurs via displacement of mesylate (MsO) or tosylate (TsO) groups. tert-Butyl 3-((methylsulfonyloxy)methyl)azetidine-1-carboxylate reacts with tetrabutylammonium fluoride (TBAF) or HF/trimethylamine in THF at 0–10°C, achieving 92% fluorination efficiency. Excess fluoride is quenched with methanol to prevent over-fluorination.

Table 2: Fluorination Efficiency by Reagent
Precursor Fluorinating Agent Solvent Temperature (°C) Conversion (%)
tert-Butyl 3-(MsO-methyl)azetidine-1-carboxylate TBAF (1.5 eq) THF 0–10 92
tert-Butyl 3-(TsO-methyl)azetidine-1-carboxylate HF/NEt₃ (2.0 eq) DCM 25 88

Deprotection and Hydrochloride Salt Formation

Acidic Deprotection of tert-Butyloxycarbonyl (Boc) Groups

Boc-protected intermediates are treated with 4M HCl in dioxane at 20–25°C for 2 hours, yielding the hydrochloride salt with >95% purity. Para-toluenesulfonic acid (pTSA) is avoided in this step to prevent sulfonate salt contamination.

Table 3: Deprotection Conditions and Outcomes
Protected Intermediate Acid Time (h) Purity (%)
tert-Butyl 3-(fluoromethyl)azetidine-1-carboxylate 4M HCl in dioxane 2 95
tert-Butyl 3-(methyl)azetidine-1-carboxylate TFA/DCM (1:1) 4 89

Industrial-Scale Production

Pilot-Scale Reactor Protocols

A 5000L reactor process uses sodium borohydride (72 kg) in THF (2240 kg) at 60–65°C to reduce methyl esters to alcohols. Methanol quenches excess NaBH₄, followed by aqueous extraction to remove inorganic salts. The final hydrochloride salt is isolated via solvent evaporation under reduced pressure.

Table 4: Industrial Process Parameters
Step Reagent Quantity (kg) Temperature (°C) Yield (kg)
Borohydride reduction NaBH₄ 72 60–65 256.5
Aqueous extraction H₂O 1700 30–40 98% recovery

Analytical Validation and Quality Control

Purity Assessment via Chromatography

Reverse-phase HPLC with UV detection (λ = 210 nm) confirms >99% purity. Residual solvents (THF, DCM) are quantified via gas chromatography, adhering to ICH Q3C guidelines.

Structural Confirmation

¹H NMR (400 MHz, D₂O): δ 3.85–3.70 (m, 4H, azetidine CH₂), 4.62 (d, J = 47 Hz, 2H, CF₂H), 1.45 (s, 3H, CH₃). ¹⁹F NMR confirms fluoromethyl integrity at δ -220 ppm.

Comparative Analysis of Synthetic Routes

Table 5: Route Efficiency Comparison
Method Steps Total Yield (%) Scalability Cost (USD/kg)
Cyclization + Fluorination 5 68 High 12,000
Reductive Amination + Deprotection 4 72 Moderate 9,500

Analyse Chemischer Reaktionen

Types of Reactions

3-(Fluoromethyl)-3-methylazetidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions, forming larger ring systems or fused heterocycles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted azetidines, while oxidation and reduction can lead to different functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Fluoromethyl)-3-methylazetidine hydrochloride has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

    Biological Studies: It is used as a probe to study biological processes and interactions at the molecular level.

    Chemical Biology: The compound serves as a tool for chemical biology research, enabling the exploration of cellular pathways and mechanisms.

    Industrial Applications: It is utilized in the synthesis of advanced materials and specialty chemicals, contributing to the development of new technologies and products.

Wirkmechanismus

The mechanism of action of 3-(Fluoromethyl)-3-methylazetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Properties

The table below compares key structural and molecular attributes of 3-(Fluoromethyl)-3-methylazetidine hydrochloride with similar azetidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents Key Structural Features
3-Fluoroazetidine hydrochloride C₃H₇ClFN 111.55 617718-46-4 F at C3 Single fluorine substituent
3,3-Difluoroazetidine hydrochloride C₃H₆ClF₂N 129.54 288315-03-7 F at C3 and C3 Dual fluorine substituents
3-Methylazetidine hydrochloride C₄H₁₀ClN ~107.58 935669-28-6 CH₃ at C3 Methyl group for steric bulk
3-Fluoro-3-methylazetidine hydrochloride C₄H₈ClFN 124.56 CID 71757906 F and CH₃ at C3 Fluorine and methyl on the same carbon
3-(Difluoromethyl)-3-methylazetidine HCl C₅H₉ClF₂N ~160.58 1788041-57-5 CH₂F₂ and CH₃ at C3 Difluoromethyl and methyl groups
Target compound C₅H₁₀ClFN ~140.58 N/A CH₃ and CH₂F at C3 Fluoromethyl and methyl groups

Notes:

  • The target compound’s molecular formula is inferred based on substituents; exact data are unavailable in the evidence.
  • Fluorine atoms enhance polarity and metabolic stability, while methyl/fluoromethyl groups influence steric hindrance .

Physicochemical and Functional Properties

3-Fluoroazetidine Hydrochloride
  • Solubility : Moderate (Log S = -0.45) due to fluorine’s polarity .
  • Applications : Used in pharmaceuticals and agrochemicals as an intermediate .
3,3-Difluoroazetidine Hydrochloride
  • Boiling Point : 138–140°C, reflecting higher molecular weight and fluorine content .
  • Synthesis : Prepared via reductive amination, highlighting scalability for drug discovery .
3-Methylazetidine Hydrochloride
  • Role : A simple building block in medicinal chemistry, lacking fluorine’s electronic effects .
3-Fluoro-3-methylazetidine Hydrochloride
  • Structure : SMILES = CC1(CNC1)F, with fluorine and methyl on the same carbon .
3-(Difluoromethyl)-3-methylazetidine Hydrochloride
  • Features : Bulkier substituents (CH₂F₂) may improve target binding but reduce solubility .
Target Compound

Biologische Aktivität

3-(Fluoromethyl)-3-methylazetidine hydrochloride is a synthetic compound belonging to the azetidine class, characterized by a four-membered ring structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug design. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C5H10ClFN
  • Molecular Weight : 137.59 g/mol
  • Structure : The compound features a fluoromethyl group attached to a methylazetidine ring, which enhances its lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluoromethyl group increases the compound's binding affinity, allowing it to effectively modulate various biological pathways. The exact targets and pathways are still under investigation but may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
  • Receptor Modulation : It can interact with receptors, potentially influencing signaling pathways related to inflammation or cell proliferation.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although detailed mechanisms remain to be elucidated.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for further exploration in inflammatory disease models.

In Vitro Studies

In vitro assays have demonstrated that this compound can influence cellular processes. For instance:

  • Cell Viability Assays : Studies using various cell lines showed that the compound can affect cell viability, indicating potential cytotoxic effects at specific concentrations.
  • Enzyme Activity Assays : The compound has been tested for its ability to inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation.

In Vivo Studies

Animal models have been employed to evaluate the pharmacokinetics and biological effects of the compound:

  • Biodistribution Studies : Research utilizing mouse models indicated that the compound accumulates in specific tissues, correlating with its proposed mechanism of action.
  • Efficacy Studies : In models of inflammation, treatment with this compound resulted in reduced markers of inflammation compared to control groups.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
3-MethylazetidineLacks fluoromethyl groupDifferent chemical properties
3-(Chloromethyl)-3-methylazetidineContains chloromethyl instead of fluoromethylVariations in reactivity
3-(Bromomethyl)-3-methylazetidineSimilar structure but with bromomethyl groupAffects chemical behavior

The presence of the fluoromethyl group in this compound contributes to its distinct physicochemical properties, enhancing lipophilicity and metabolic stability compared to its analogs.

Q & A

Q. What are the optimal synthetic routes for 3-(Fluoromethyl)-3-methylazetidine hydrochloride, and how do reaction conditions affect yield?

The synthesis typically involves fluorination of a methylazetidine precursor. A common method includes:

  • Step 1: Reacting 3-methylazetidine with a fluorinating agent like Selectfluor or NFSI under anhydrous conditions to introduce the fluoromethyl group .
  • Step 2: Hydrochloride salt formation via reaction with HCl in an inert atmosphere (e.g., nitrogen) to prevent decomposition .
    Key conditions: Temperature (0–25°C), pH control (acidic for salt stabilization), and reaction time (4–12 hours). Yields depend on reagent purity and exclusion of moisture .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy: ¹H NMR (δ 3.2–4.0 ppm for azetidine protons), ¹³C NMR (δ 80–90 ppm for fluorinated carbons), and ¹⁹F NMR (δ -200 to -220 ppm for fluorine) .
  • Mass Spectrometry (MS): ESI-MS or HRMS to confirm molecular weight (e.g., [M+H]⁺ at m/z 152.6) .
  • X-ray Crystallography: Resolves stereochemistry and crystal packing, critical for confirming the hydrochloride salt form .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage: Desiccated at -20°C under inert gas (argon) to prevent hygroscopic degradation .
  • Handling: Use gloveboxes for moisture-sensitive reactions. Aqueous solubility requires buffered solutions (pH 4–6) for biological assays .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the fluoromethyl group in nucleophilic substitution reactions?

The fluoromethyl group’s electronegativity increases the azetidine ring’s electrophilicity, favoring SN2 reactions. Comparative studies with methoxymethyl analogs show:

  • Higher Reactivity: Fluorine’s strong electron-withdrawing effect accelerates ring-opening reactions with nucleophiles (e.g., amines, thiols) .
  • Steric Effects: The methyl group at the 3-position introduces steric hindrance, requiring optimized catalysts (e.g., Pd for cross-coupling) .

Q. How can enantiomeric purity be achieved, and what challenges arise in chiral resolution?

  • Synthesis: Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts) during fluorination .
  • Resolution: Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) achieves >98% ee. Challenges include peak broadening due to hydrochloride ion pairing .

Q. What strategies are effective in structure-activity relationship (SAR) studies for neurological targets?

  • Substituent Variation: Replace fluoromethyl with trifluoromethyl or hydroxymethyl to modulate lipophilicity (logP) and blood-brain barrier penetration .
  • Biological Assays: Test inhibition of GABA receptors or monoamine transporters using radioligand binding assays .
  • Computational Modeling: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to dopamine D2/D3 receptors .

Q. How do contradictory data on metabolic stability arise, and how can they be resolved?

  • Contradictions: Discrepancies in microsomal stability studies (e.g., human vs. rat liver microsomes) may stem from species-specific cytochrome P450 interactions .
  • Resolution: Use isotopic labeling (¹⁴C or ³H) to track metabolite formation via LC-MS/MS. Compare with fluorinated analogs (e.g., 3-trifluoromethyl derivatives) to identify metabolic hotspots .

Methodological Tables

Q. Table 1: Comparative Reactivity of Azetidine Derivatives

CompoundSubstituentReaction Rate (SN2)logPReference
3-(Fluoromethyl)-3-methyl-F, -CH₃High1.2
3-(Methoxymethyl)-3-methyl-OCH₃, -CH₃Moderate0.8
3-Methylazetidine-H, -CH₃Low-0.3

Q. Table 2: Analytical Data for Characterization

TechniqueKey SignalsApplication
¹⁹F NMRδ -210 ppm (CF₂)Confirms fluoromethyl group
HRMSm/z 152.6 ([M+H]⁺)Validates molecular formula
X-rayd(C-F) = 1.38 ÅResolves stereochemistry

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.